molecular formula C12H16 B083369 2-Isopropenyl-1,3,5-trimethylbenzene CAS No. 14679-13-1

2-Isopropenyl-1,3,5-trimethylbenzene

Cat. No.: B083369
CAS No.: 14679-13-1
M. Wt: 160.25 g/mol
InChI Key: KNMWUHBKZHDEOQ-UHFFFAOYSA-N
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Description

2-Isopropenyl-1,3,5-trimethylbenzene (CAS: 14679-13-1; molecular formula: C₁₂H₁₆) is a substituted aromatic hydrocarbon featuring a benzene ring with three methyl groups at the 1, 3, and 5 positions and an isopropenyl group at the 2 position . This structure confers unique steric and electronic properties, distinguishing it from simpler alkylbenzenes.

Properties

CAS No.

14679-13-1

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1,3,5-trimethyl-2-prop-1-en-2-ylbenzene

InChI

InChI=1S/C12H16/c1-8(2)12-10(4)6-9(3)7-11(12)5/h6-7H,1H2,2-5H3

InChI Key

KNMWUHBKZHDEOQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=C)C)C

Origin of Product

United States

Comparison with Similar Compounds

1,3,5-Trimethylbenzene (1,3,5-TMB)

1,3,5-TMB (CAS: 108-67-8) shares the 1,3,5-trimethyl substitution pattern but lacks the isopropenyl group. This difference reduces steric hindrance and alters reactivity.

2-Isothiocyanato-1,3,5-trimethylbenzene (Compound 4k)

This derivative replaces the isopropenyl group with an isothiocyanate (-N=C=S) group. Synthesized from 2,4,6-trimethylaniline, it achieves yields of 94–98% via AgSCF₃/KBr or direct thiocarbamoylation . The isopropenyl group in the target compound likely enhances electrophilic substitution reactivity compared to the electron-withdrawing isothiocyanate group.

1,2,4-Trimethylbenzene (1,2,4-TMB)

With methyl groups at 1,2,4 positions, 1,2,4-TMB exhibits distinct regiochemical behavior in reactions. Both 1,2,4-TMB and 1,3,5-TMB are more volatile than 2-isopropenyl-1,3,5-trimethylbenzene due to lower molecular weight and absence of the bulky isopropenyl substituent .

Physicochemical Properties

Limited data exist for 2-isopropenyl-1,3,5-trimethylbenzene, but comparisons can be inferred from analogs:

Property 2-Isopropenyl-1,3,5-trimethylbenzene 1,3,5-TMB 2-Isothiocyanato-1,3,5-trimethylbenzene
Molecular Formula C₁₂H₁₆ C₉H₁₂ C₁₀H₁₁N₃S
Boiling Point Not reported 165°C Not reported
Density (298 K) Not reported 0.863–0.890 g/cm³ Not reported
Viscosity (298 K) Not reported 0.70–0.85 cP Not reported

The isopropenyl group likely increases molecular weight and reduces volatility compared to 1,3,5-TMB.

Environmental and Atmospheric Behavior

  • Atmospheric Oxidation : Aromatic hydrocarbons like 1,3,5-TMB contribute to ozone formation via photochemical reactions . The isopropenyl group in 2-isopropenyl-1,3,5-trimethylbenzene may enhance reactivity with hydroxyl radicals, but experimental data are lacking.
  • Biodegradation : While 1,3,5-TMB is degraded anaerobically , the isopropenyl group’s electron-withdrawing effects could hinder similar pathways in 2-isopropenyl-1,3,5-trimethylbenzene.

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